3-(3'-Chlorobenzyloxy)phenylboronic acid
Overview
Description
3-(3’-Chlorobenzyloxy)phenylboronic acid is an organoboron compound with the molecular formula C13H12BClO3. It is a boronic acid derivative that features a phenyl ring substituted with a chlorobenzyloxy group and a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3’-Chlorobenzyloxy)phenylboronic acid typically involves the reaction of 3-chlorobenzyloxyphenylboronic acid with appropriate reagents under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid . The reaction conditions often involve the use of solvents such as toluene and catalysts like palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where aryl halides are reacted with boronic acids in the presence of palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(3’-Chlorobenzyloxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to phenols or other oxidized derivatives.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Replacement of the boronic acid group with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of base catalysts.
Major Products
The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(3’-Chlorobenzyloxy)phenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3’-Chlorobenzyloxy)phenylboronic acid involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds . The molecular targets and pathways involved include the interaction with palladium complexes and the formation of boronate esters .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chlorobenzyloxy group, making it less versatile in certain synthetic applications.
3-Chlorophenylboronic acid: Similar structure but without the benzyloxy group, affecting its reactivity and applications.
4-(3’-Chlorobenzyloxy)phenylboronic acid: Positional isomer with different reactivity and properties.
Uniqueness
3-(3’-Chlorobenzyloxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions. Its ability to form stable boronate esters and its compatibility with various functional groups enhance its utility in organic synthesis .
Properties
IUPAC Name |
[3-[(3-chlorophenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNYOIJMFZLJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584486 | |
Record name | {3-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-33-5 | |
Record name | {3-[(3-Chlorophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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